molecular formula C14H16O5 B11855348 Methyl 6,8-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Methyl 6,8-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B11855348
M. Wt: 264.27 g/mol
InChI Key: UQXRROOOAJPTCO-UHFFFAOYSA-N
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Description

Methyl 6,8-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a chemical compound with the molecular formula C14H16O5 It is a derivative of naphthalene, characterized by the presence of methoxy groups at positions 6 and 8, a keto group at position 1, and a carboxylate ester group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6,8-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,8-dimethoxy-1-tetralone.

    Oxidation: The keto group at position 1 is introduced through oxidation reactions, often using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Esterification: The carboxylate ester group at position 2 is formed through esterification reactions, typically using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,8-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Methyl 6,8-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 6,8-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
  • Ethyl 6,7-dimethoxy-3-methyl-4-oxo-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalene-2-carboxylate
  • 6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide

Uniqueness

Methyl 6,8-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxy groups at positions 6 and 8, along with the keto and carboxylate ester groups, make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

methyl 6,8-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate

InChI

InChI=1S/C14H16O5/c1-17-9-6-8-4-5-10(14(16)19-3)13(15)12(8)11(7-9)18-2/h6-7,10H,4-5H2,1-3H3

InChI Key

UQXRROOOAJPTCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(CC2)C(=O)OC

Origin of Product

United States

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